(2-Hydroxynaphthalen-1-yl)methylphosphonic acid

Description

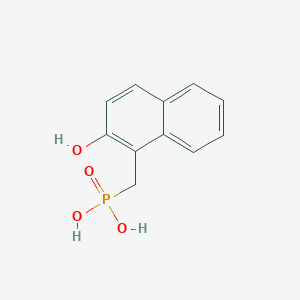

Structure

3D Structure

Properties

Molecular Formula |

C11H11O4P |

|---|---|

Molecular Weight |

238.18 g/mol |

IUPAC Name |

(2-hydroxynaphthalen-1-yl)methylphosphonic acid |

InChI |

InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |

InChI Key |

MUXZJLFAEIFJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves the introduction of the phosphonic acid group onto the naphthyl framework. Common approaches include:

- Condensation reactions involving phosphorus-containing reagents (e.g., phosphorous acid) with hydroxynaphthaldehydes or related aldehydes.

- Hydrolysis of phosphonate esters or phosphonyl chlorides derived from naphthyl precursors.

- Multicomponent Kabachnik-Fields reactions combining amines, aldehydes, and phosphorous acid derivatives to form phosphonic acid moieties attached to aromatic systems.

These methods often require acidic or reflux conditions and purification steps such as solvent evaporation and extraction.

Specific Synthetic Procedure from Literature

A representative preparation method is described in a recent study synthesizing a related bisphosphonate compound containing the 2-hydroxynaphthalen-1-yl moiety via a one-pot multicomponent Kabachnik-Fields reaction. Although this compound is a bisphosphonate, the methodology illustrates key steps applicable to the preparation of this compound:

- Reagents : 2-Hydroxynaphthaldehyde (98%), phosphorous acid (99%), hydrochloric acid (37%), and water.

- Procedure : A mixture of phosphorous acid and 2-aminophenol is dissolved in water and hydrochloric acid. 2-Hydroxynaphthaldehyde is added gradually over 3 hours under reflux at 110 °C, followed by an additional 2 hours of reflux.

- Monitoring : Reaction progress is tracked by thin-layer chromatography (TLC).

- Purification : After reaction completion, solvent evaporation and rinsing with petroleum ether yield the crude product, which can be further purified.

This method emphasizes the condensation of an aldehyde with phosphorous acid under acidic reflux conditions to yield the phosphonic acid derivative attached to the naphthyl ring.

Phosphonate Hydrolysis and Chlorination Routes

A classical approach to phosphonic acid preparation involves:

- Hydrolysis of chloromethylphosphinic acid or related phosphonate esters in aqueous alkaline media (e.g., sodium hydroxide solution) at elevated temperatures (90–120 °C).

- Acidification and solvent extraction to isolate crude phosphonic acid mixtures.

- Chlorination of crude acids with reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form acid chlorides.

- Fractional distillation and hydrolysis of acid chlorides to obtain substantially pure phosphonic acid.

For example, methylphosphonic acid is prepared by hydrolyzing sodium chloromethylphosphinate in boiling sodium hydroxide solution, followed by acidification and extraction with ethanol. The crude acid mixture is chlorinated with thionyl chloride, distilled to isolate methylphosphonyl chloride, and then hydrolyzed to yield pure methylphosphonic acid.

This methodology is adaptable to aromatic phosphonic acids such as this compound by starting from appropriate aromatic phosphonate precursors.

Catalytic Hydrogenolysis Methods

Alternative synthetic routes involve catalytic hydrogenolysis of phosphonate esters:

- Hydrogenolysis of diphenyl phosphonates under acidic conditions or in the presence of catalysts like Adam’s catalyst (platinum oxide, PtO2) and hydrogen.

- Hydrogenolysis of diallyl phosphonates using Wilkinson’s catalyst (chlorotris(triphenylphosphine)rhodium(I)).

These methods allow milder conditions compared to harsh acidic hydrolysis and can be applied to sensitive molecules bearing phosphonate groups, potentially including derivatives of hydroxynaphthalenyl methylphosphonates.

Data Table: Summary of Preparation Methods

Research Outcomes and Analysis

- The Kabachnik-Fields reaction provides an efficient route to phosphonic acids attached to aromatic rings, demonstrated by the synthesis of bisphosphonate derivatives containing the 2-hydroxynaphthalen-1-yl group with high selectivity and yield.

- Hydrolysis and chlorination methods yield highly pure phosphonic acids but involve multiple steps and handling of corrosive reagents such as thionyl chloride.

- Catalytic hydrogenolysis offers a milder alternative for phosphonate ester conversion to phosphonic acids, suitable for sensitive substrates, but requires expensive catalysts and hydrogen gas.

- Spectroscopic characterization (FT-IR, ^1H NMR, ^13C NMR, ^31P NMR) confirms the structure and purity of synthesized compounds, ensuring the phosphonic acid group is correctly installed on the naphthyl moiety.

Chemical Reactions Analysis

Types of Reactions

HNMPA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.

Substitution: This reaction involves the replacement of one functional group in HNMPA with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Phosphonic acids, including derivatives like (2-Hydroxynaphthalen-1-yl)methylphosphonic acid, have been investigated for their anticancer properties. They can act as inhibitors of histone deacetylases (HDAC), which play a critical role in cancer progression. For instance, some studies have shown that phosphonic acid derivatives can enhance the efficacy of HDAC inhibitors by improving their pharmacokinetic properties and selectivity towards cancer cells .

Case Study:

A study demonstrated that specific phosphonic acid derivatives exhibited significant inhibition of HDAC activity, leading to reduced proliferation of cancer cells in vitro. The structure-activity relationship indicated that modifications in the phosphonic acid moiety could enhance bioactivity against various cancer types.

1.2 Bone Targeting Agents

Due to their strong affinity for calcium ions, phosphonic acids are also utilized as bone-targeting agents in the treatment of osteoporosis and bone metastases. Compounds like alendronate and zoledronate are examples where phosphonic acids are integrated into therapeutic agents to improve bone retention and efficacy .

Data Table: Anticancer Activity of Phosphonic Acid Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 5.2 | HDAC Inhibition |

| Alendronate | Osteoporosis | 0.3 | Bone Resorption Inhibition |

| Zoledronate | Bone Metastasis | 0.5 | Osteoclast Activity Inhibition |

Materials Science

2.1 Surface Functionalization

this compound can be employed for surface functionalization in various materials, particularly metal oxides like titanium dioxide and aluminum oxide. The phosphonic acid group facilitates the immobilization of organic molecules on these surfaces, enhancing their functionality for applications in catalysis and sensor technology .

Case Study:

Research has shown that coating metal oxide surfaces with phosphonic acids improves their catalytic properties in organic reactions by providing active sites for reactants and stabilizing intermediates.

2.2 Nanotechnology

In nanotechnology, phosphonic acids are used to stabilize nanoparticles and improve their dispersion in solvents. This application is crucial for developing nanocomposites with enhanced mechanical properties or novel electronic characteristics.

Environmental Science

3.1 Water Treatment

Phosphonic acids have been explored for their ability to chelate heavy metals and other contaminants from water sources. Their coordination properties allow for selective extraction of lanthanides and transition metals, making them valuable in environmental remediation efforts .

Case Study:

A study evaluated the effectiveness of phosphonic acid derivatives in removing lead ions from contaminated water, demonstrating a significant reduction in lead concentration through chelation mechanisms.

Mechanism of Action

HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .

Comparison with Similar Compounds

Biological Activity

(2-Hydroxynaphthalen-1-yl)methylphosphonic acid (HNMPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in relation to parasitic infections and cellular signaling pathways. This article reviews the biological activity of HNMPA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

HNMPA is characterized by its phosphonic acid functional group attached to a hydroxynaphthalene moiety. The structural formula can be represented as follows:

This compound exhibits properties typical of phosphonic acids, including high stability and the ability to mimic certain biological molecules.

1. Insulin Signaling Modulation:

HNMPA has been shown to influence insulin signaling pathways in various organisms. Research indicates that it can stimulate the proliferation of Echinococcus multilocularis stem cells, leading to increased formation of metacestode vesicles. This effect is mediated through the activation of insulin-like pathways, suggesting that HNMPA may act as an insulin mimetic in certain contexts .

2. Inhibition of Parasitic Growth:

Studies have demonstrated that HNMPA can inhibit the growth and development of parasitic larvae. For instance, primary cell cultures derived from E. multilocularis show reduced viability and proliferation when treated with HNMPA, indicating its potential as an anti-parasitic agent .

Case Studies and Experimental Results

Study 1: Effects on Echinococcus multilocularis

- Objective: To evaluate the impact of HNMPA on the growth of E. multilocularis.

- Methodology: Primary cells were isolated from axenic cultures and treated with varying concentrations of HNMPA.

- Results: Treatment with HNMPA resulted in a significant reduction in cell proliferation and vesicle formation compared to control groups. The study highlighted a dose-dependent response, with higher concentrations leading to more pronounced effects .

Study 2: Insulin-like Activity

- Objective: To explore the insulin-mimetic properties of HNMPA.

- Methodology: Insulin-treated cultures were compared with those treated with HNMPA.

- Results: HNMPA treatment led to increased uptake of bromodeoxyuridine (BrdU), similar to insulin treatment, suggesting enhanced cellular proliferation through insulin-like signaling pathways .

Data Summary

| Study | Organism | Effect Observed | Concentration Range | Key Findings |

|---|---|---|---|---|

| Study 1 | Echinococcus multilocularis | Reduced cell proliferation | 10 nM - 100 nM | Significant reduction in vesicle formation |

| Study 2 | Echinococcus multilocularis | Increased BrdU uptake (cell proliferation) | 1 nM - 10 nM | Mimicked insulin's effects on stem cell cultures |

Toxicological Profile

While the biological activity of HNMPA is promising, it is crucial to consider its toxicity profile. Preliminary studies indicate low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary to establish safety for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-hydroxynaphthalen-1-yl)methylphosphonic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via a two-step process: (1) condensation of 2-hydroxy-1-naphthaldehyde with aminophosphonic acid derivatives under reflux in ethanol, and (2) purification via recrystallization. Characterization employs FT-IR for functional group analysis (e.g., P=O stretching at ~1200 cm⁻¹), ¹H/³¹P NMR for structural confirmation (e.g., phosphonate proton signals at δ 3.5–4.5 ppm), and X-ray diffraction for crystallographic validation . Intermediate purity is verified via HPLC with UV detection at 254 nm.

Q. How can researchers resolve contradictions in spectroscopic data for phosphonate derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) require cross-validation with computational methods like density functional theory (DFT). For instance, Houas et al. (2022) used DFT to model molecular geometries and predict vibrational frequencies, reconciling experimental IR data with theoretical values . Additionally, deuterated solvent trials and variable-temperature NMR can clarify dynamic effects like tautomerism.

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Analogous naphthalene sulfonic acid derivatives (e.g., 4-amino-1-naphthalenesulfonic acid) in suggest storage at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stability is monitored via periodic TLC or LC-MS to detect decomposition products like free naphthol or phosphonic acid .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound?

- Methodological Answer : Radical scavenging assays (DPPH/ABTS) paired with DFT calculations reveal that the hydroxyl group at the naphthalene position and the phosphonate moiety synergistically donate protons and stabilize radicals. Electrochemical studies (cyclic voltammetry) quantify redox potentials, showing correlation with IC₅₀ values . Comparative studies with methylphosphonate esters (e.g., 2-ethylhexyl methylphosphonate, ) highlight substituent effects on activity .

Q. How can derivatization strategies enhance the compound’s bioactivity or solubility?

- Methodological Answer : Reacting the phosphonic acid group with 1,2-ethanediamine ( ) forms stable amide derivatives, improving aqueous solubility. Catalytic enantioselective hydrophosphonylation () introduces chiral centers for targeted biological interactions. Solvent polarity (e.g., DMF vs. THF) during derivatization alters reaction kinetics and product distribution, as shown in bisphosphonic acid syntheses () .

Q. What role do solvent effects play in the compound’s reactivity during cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in phosphorylation reactions, while non-polar solvents (toluene) favor neutral pathways. demonstrates solvent-dependent regioselectivity in bisphosphonate syntheses, with THF yielding higher diastereomeric purity compared to ethanol .

Q. How do computational studies (DFT/MD) predict thermal decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) combined with DFT-based transition-state modeling identifies decomposition steps: initial hydroxyl group loss (150–200°C) followed by phosphonate backbone breakdown (>250°C). MD simulations (e.g., NAMD) correlate thermal stability with intramolecular hydrogen bonds between the naphthol and phosphonate groups .

Key Research Gaps

- Stereoelectronic Effects : Limited data on how substituents (e.g., electron-withdrawing groups) alter phosphonate reactivity in catalytic systems.

- In Vivo Studies : Antioxidant mechanisms remain theoretical; pharmacokinetic profiling (e.g., bioavailability, toxicity) is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.